![molecular formula C12H17N3OS B3821642 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3821642.png)
3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one
説明
3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a thieno[3,2-d]pyrimidine derivative that has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one is not fully understood, but it is thought to involve the formation of a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is thought to enter dopaminergic neurons via the dopamine transporter and then inhibit complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. As mentioned earlier, this compound selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits that resemble those seen in Parkinson's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of using 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a valuable tool for studying the pathophysiology of Parkinson's disease. However, there are also several limitations to using this compound in lab experiments. For example, this compound has been shown to have species-specific effects, meaning that its effects in animal models may not necessarily translate to humans. Additionally, this compound is a potent neurotoxin and must be handled with care to avoid accidental exposure.
将来の方向性
There are several potential future directions for 3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one research. One area of interest is the development of new therapies for Parkinson's disease based on the mechanisms of action of this compound. Another area of interest is the development of new cancer therapies based on the ability of this compound to inhibit the growth of cancer cells. Additionally, there is potential for the development of new animal models of Parkinson's disease that more closely resemble the disease in humans. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new therapies for Parkinson's disease and cancer.
科学的研究の応用
3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. One of the most well-known applications of this compound is its use as a neurotoxin in animal models of Parkinson's disease. This compound has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to motor deficits that resemble those seen in Parkinson's disease. This animal model has been widely used to study the pathophysiology of Parkinson's disease and to test potential therapies for the disease.
In addition to its use as a neurotoxin, this compound has also been studied for its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-9-7-17-11-10(9)14-8-15(12(11)16)6-4-2-3-5-13/h7-8H,2-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAFOQDNSXLQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN(C2=O)CCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



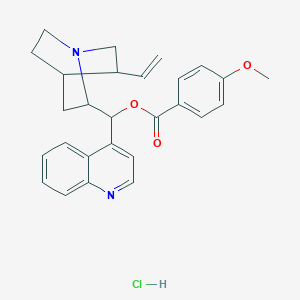
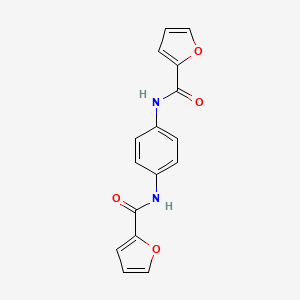
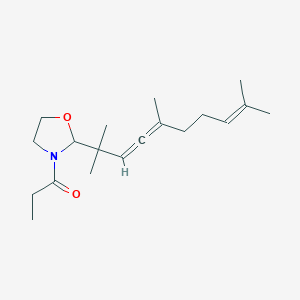
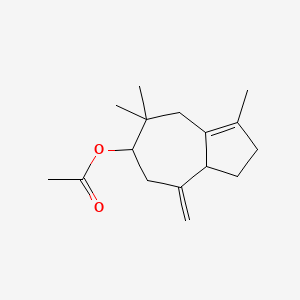
![isopropyl 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylate](/img/structure/B3821574.png)
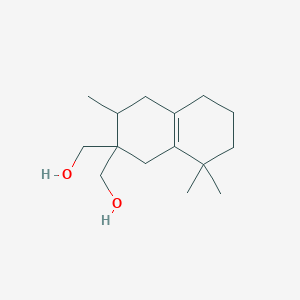
![3-[4-(aminosulfonyl)butyl]-5-(ethoxycarbonyl)-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B3821587.png)
![5-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3821603.png)
![4-methoxy-N-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]benzenesulfonamide](/img/structure/B3821605.png)
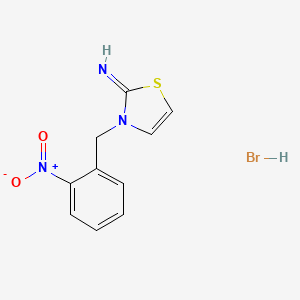
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B3821636.png)
![2-[(2-nitrobenzyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B3821651.png)
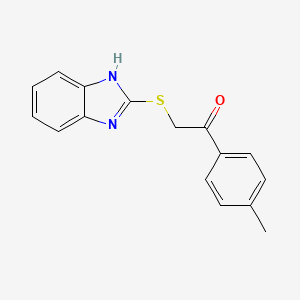
![2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one](/img/structure/B3821655.png)